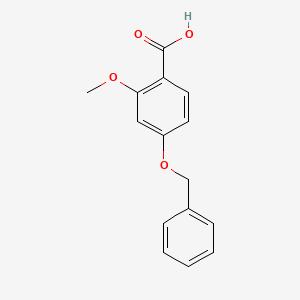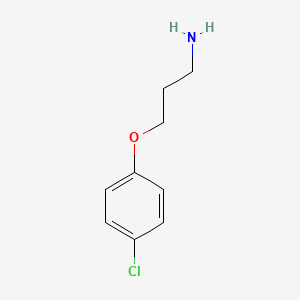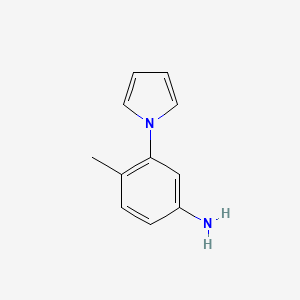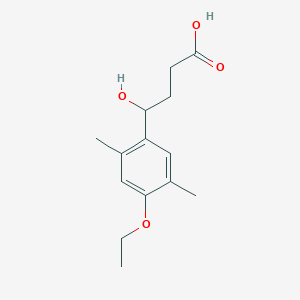
Chlorhydrate d’acide 3-(2-méthyl-1H-imidazol-1-yl)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride, is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, which are structurally related to the compound , involves the use of a MCF-7 CYP26A1 microsomal assay . Another related compound, 3-(Imidazol-1-yl)propane-1,2-diol, was synthesized through alternative pathways such as hydrolysis, the Wagner reaction, and the reaction of glycidol with imidazole . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through IR, 1H NMR, and X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride to ensure its correct synthesis and to understand its structural properties.
Chemical Reactions Analysis
Imidazole derivatives can undergo a variety of chemical reactions. For instance, 3-(2-imidazolidinylidene)- and 3-(hexahydro-2-pyrimidinylidene)-2(3H)-furanones react with methyl propiolate to afford adducts via syn-addition and can be cyclized to form imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines . These reactions demonstrate the reactivity of imidazole-containing compounds and suggest that 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride could also participate in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the chiroptical properties of (-)-(S)-2-chloro-3-(5-imidazolyl)propanol were studied through optical rotatory dispersion and circular dichroism spectra . These properties are essential for understanding the behavior of the compound in biological systems and could be relevant for the analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride.
Applications De Recherche Scientifique
Recherche antivirale
Compte tenu de leur activité antivirale, ces composés pourraient être étudiés pour leur utilisation potentielle dans le traitement des infections virales.
Chacun de ces domaines offre une voie unique pour l’exploration scientifique et le développement thérapeutique potentiel. Il est important de noter que les applications spécifiques du « chlorhydrate d’acide 3-(2-méthyl-1H-imidazol-1-yl)propanoïque » devraient être validées par une recherche scientifique rigoureuse
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple bonds and interact with a variety of biological targets .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole derivatives , can influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
3-(2-methylimidazol-1-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGKOZPPTVIJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)






![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)





